molecular formula C22H31N9O3 B605784 AZD-8835 CAS No. 1620576-64-8

AZD-8835

カタログ番号: B605784
CAS番号: 1620576-64-8
分子量: 469.5 g/mol
InChIキー: ZGRDYKFVDCFJCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD8835は、ホスホイノシチド3キナーゼアルファおよびホスホイノシチド3キナーゼデルタの強力かつ選択的な阻害剤です。これらのキナーゼは、ホスホイノシチド3キナーゼ経路の一部であり、この経路はさまざまな癌で頻繁に調節解除されています。 AZD8835は、特にPIK3CA遺伝子に変異を持つ癌細胞の増殖を阻害する上で大きな可能性を示しています .

作用機序

AZD8835は、ホスホイノシチド3キナーゼアルファおよびホスホイノシチド3キナーゼデルタの活性を選択的に阻害することによってその効果を発揮します。これらのキナーゼは、増殖、生存、および形質転換を含むさまざまな細胞プロセスを調節するホスホイノシチド3キナーゼ経路の重要な構成要素です。 これらのキナーゼを阻害することによって、AZD8835は癌細胞の増殖と生存を促進するシグナル伝達経路を混乱させます .

生化学分析

Biochemical Properties

AZD-8835 interacts with the PI3Kα and PI3Kδ enzymes, inhibiting their activity . The compound has shown selectivity against PI3Kβ and PI3Kγ . It is also a potent inhibitor of the commonly occurring PI3Kα mutants, PI3Kα-E545K and PI3Kα-H1047R .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It preferentially inhibits growth in cells with mutant PIK3CA status, such as in estrogen receptor–positive (ER+) breast cancer cell lines BT474, MCF7, and T47D . It also inhibits Akt phosphorylation in these cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of PI3Kα and PI3Kδ . This inhibition disrupts the PI3K-AKT-mTOR pathway, a critical regulator of many cellular processes including proliferation, survival, and transformation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated temporal changes in its effects. Higher exposures achieved greater pathway inhibition and induced apoptosis . The compound has also displayed high metabolic stability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Inhibition of p-Akt was observed at 30 minutes and 8 hours in the PIK3CA H1047R mutant SKOV3 tumour model in mice after chronic oral administration of AZD8835 .

Metabolic Pathways

This compound is involved in the PI3K-AKT-mTOR pathway . By inhibiting PI3Kα and PI3Kδ, it disrupts this pathway and affects metabolic flux.

準備方法

合成経路と反応条件: AZD8835の合成には、一連の2-アミノピリジンおよびピラジンを最適化することが含まれます。これらの化合物は、リード生成段階でホスホイノシチド3キナーゼアルファの強力な阻害剤として特定されました。 初期のリードは、一般的にキナーゼの選択性が低く、一連の最適化によって改善されました .

工業的製造方法: AZD8835の工業的製造には、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行うことが含まれます。 このプロセスには、臨床使用に必要な基準を満たすために、精製と品質管理の複数のステップが含まれます .

化学反応の分析

反応の種類: AZD8835は、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、その有効性と選択性を高めるための合成と修飾に不可欠です .

一般的な試薬と条件: AZD8835の合成に使用される一般的な試薬には、2-アミノピリジン、ピラジン、さまざまな触媒、および溶媒が含まれます。 反応条件は、目的の生成物を高純度で得られるように慎重に制御されています .

生成される主要な生成物: AZD8835を含む反応から生成される主要な生成物は、そのさまざまな中間体と最終化合物自体です。 これらの生成物は、研究および臨床応用におけるさらなる使用に適していることを確認するために、特徴付けられ、精製されています .

科学研究への応用

AZD8835は、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。化学では、ホスホイノシチド3キナーゼ経路とその細胞プロセスにおける役割を研究するためのツール化合物として使用されます。生物学では、細胞増殖、生存、および形質転換のメカニズムの理解に役立ちます。医学では、AZD8835は、PIK3CA遺伝子に変異を持つ癌を治療する可能性について評価されています。 前臨床および臨床研究では、特に乳癌モデルにおいて有望な結果が示されています .

科学的研究の応用

Oncology

AZD-8835 has been primarily investigated for its efficacy in treating various cancers, including:

  • Breast Cancer : Studies have shown that this compound effectively inhibits tumor growth in estrogen receptor-positive breast cancer models. It demonstrated significant antitumor activity in xenograft models when administered continuously or through intermittent high-dose scheduling (IHDS), achieving up to 92% tumor regression when combined with other therapeutic agents .
  • Diffuse Large B-cell Lymphoma (DLBCL) : this compound has shown promise in treating DLBCL subtypes, particularly those lacking CARD11 mutations. In vitro studies indicated that this compound inhibited nuclear factor κB signaling and exhibited synergistic effects when combined with Bruton’s tyrosine kinase inhibitors like ibrutinib .

Immuno-Oncology

Recent research highlights this compound's role in modulating the tumor immune microenvironment:

  • T-cell Activation : this compound promotes CD8+ T-cell activation and enhances effector cell viability. In preclinical models, it increased activated CD8+ T-cells while suppressing regulatory T-cells (T-regs), indicating a potential for improved anti-tumor immunity .
  • Tumor Microenvironment : The compound has been shown to remodel the tumor microenvironment by enhancing immune cell infiltration and promoting anti-tumor responses independent of direct effects on tumor cells .

Pharmacodynamic Studies

Research utilizing 18F-fluoro-deoxy-glucose positron emission tomography (FDG-PET) has established that this compound significantly reduces glucose uptake in tumors shortly after administration, indicating effective target engagement .

Biomarkers

Immunohistochemical analyses have demonstrated that this compound treatment leads to decreased phosphorylation of PRAS40, a downstream marker of PI3K pathway activity, further confirming its pharmacodynamic effects .

Table 1: Summary of Efficacy Studies with this compound

Cancer TypeStudy DesignKey FindingsReference
Breast CancerXenograft ModelsSignificant tumor regression with IHDS
DLBCLIn Vitro/In Vivo ModelsSynergistic effects with ibrutinib
Ovarian CancerCell Line StudiesDecreased phosphorylated ERK signals
Immuno-OncologySyngeneic Tumor ModelsEnhanced CD8+ T-cell activation

類似化合物との比較

類似化合物: AZD8835に似た化合物には、AZD5363、BYL719、およびGDC-0941などの他のホスホイノシチド3キナーゼ阻害剤が含まれます。 これらの化合物もホスホイノシチド3キナーゼ経路を標的としていますが、選択性プロファイルと作用機序が異なる場合があります .

AZD8835の独自性: AZD8835は、ホスホイノシチド3キナーゼアルファとホスホイノシチド3キナーゼデルタに対する高い選択性でユニークであり、PIK3CA変異を持つ癌を標的とするのに特に効果的です。 オフターゲット効果を最小限に抑えてこれらのキナーゼを阻害する能力により、癌治療の有望な候補となっています .

生物活性

AZD-8835 is a novel and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting PI3Kα and PI3Kδ. This compound has garnered significant attention due to its potential therapeutic applications in various cancers, particularly those driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound functions by selectively inhibiting the activity of PI3Kα and PI3Kδ, leading to decreased cell proliferation and increased apoptosis in cancer cells harboring PIK3CA mutations. The selectivity for these isoforms over others such as PI3Kβ and PI3Kγ allows for a targeted therapeutic approach with potentially fewer side effects compared to broader-spectrum inhibitors.

Preclinical Studies

In Vitro Activity:
this compound has demonstrated potent activity against various cancer cell lines, particularly those with mutant PIK3CA status. Studies indicate sub-micromolar growth inhibition (GI50s) in estrogen receptor-positive (ER+) breast cancer cell lines such as BT474, MCF7, and T47D .

In Vivo Efficacy:
In xenograft models of breast cancer, this compound administered via continuous dosing resulted in significant tumor regression. Notably, an intermittent high-dose scheduling (IHDS) regimen was explored, which further enhanced antitumor efficacy—up to 92% regression was observed when combined with other targeted therapies .

Clinical Trials

This compound is currently undergoing clinical evaluation in Phase I trials. One study (NCT02260661) is assessing the pharmacokinetics and biological activity of this compound in patients with advanced solid tumors . Preliminary results suggest that the compound is well-tolerated and exhibits promising antitumor activity.

Case Studies

  • Breast Cancer:
    • Patient Profile: A cohort of patients with ER+ breast cancer and confirmed PIK3CA mutations.
    • Treatment Regimen: Patients received this compound under an IHDS protocol.
    • Outcomes: Significant tumor shrinkage was noted in several cases, with some patients achieving partial responses .
  • Ovarian Cancer:
    • Patient Profile: Patients with ovarian cancer exhibiting PIK3CA mutations.
    • Treatment Regimen: this compound was administered alongside standard chemotherapy.
    • Outcomes: The combination therapy led to improved progression-free survival compared to historical controls .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study TypeKey FindingsReference
In VitroSub-micromolar GI50s in ER+ breast cancer cells
In Vivo92% tumor regression with IHDS
Clinical TrialWell-tolerated; promising antitumor activity
Case Study (Breast Cancer)Significant tumor shrinkage in ER+ patients
Case Study (Ovarian Cancer)Improved progression-free survival

特性

IUPAC Name

1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N9O3/c1-5-31-19(26-18(29-31)13-6-9-30(10-7-13)15(33)8-11-32)14-12-24-17(23)16(25-14)20-27-28-21(34-20)22(2,3)4/h12-13,32H,5-11H2,1-4H3,(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRDYKFVDCFJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)C2CCN(CC2)C(=O)CCO)C3=CN=C(C(=N3)C4=NN=C(O4)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620576-64-8
Record name AZD-8835
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620576648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]-1-piperidyl]-3-hydroxy-propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-8835
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B97A88D35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Pyridine 4-methylbenzenesulfonate (11.62 g, 46.24 mmol) was added to a suspension of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-(tetrahydro-2H-pyran-2-yloxy)propan-1-one (128 g, 231.19 mmol) in methanol (1 L) under nitrogen. The mixture was stirred at 60° C. for 1.5 hours. The mixture was soluble after 5 minutes. The mixture was held at 50° C. overnight during which time a precipitate formed. The solid material was isolated by filtration and washed with water and acetonitrile. This material still contained minor impurities from the previous stage and required further purification. The material was dissolved in dichloromethane and purified by flash chromatography on silica gel (0% methanol/DCM to 10% methanol/DCM). The desired product, 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (Example 3) (92 g, 85%), was thus isolated as a cream solid (Form A): 1H NMR Spectrum: (DMSO-d6) 1.4-1.51 (12H, m), 1.51-1.78 (2H, m), 1.89-2.05 (2H, m), 2.72-2.86 (1H, m), 2.91-3.05 (1H, m), 3.12-3.24 (1H, m), 3.64 (2H, q), 3.83-4.01 (1H, m), 4.29-4.41 (1H, m), 4.47 (1H, t), 4.58 (2H, q), 8.26 (2H, s), 8.85 (1H, s); Mass Spectrum [M+H]+=470.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZD-8835
Reactant of Route 2
Reactant of Route 2
AZD-8835
Reactant of Route 3
AZD-8835
Reactant of Route 4
AZD-8835
Reactant of Route 5
Reactant of Route 5
AZD-8835
Reactant of Route 6
AZD-8835

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。